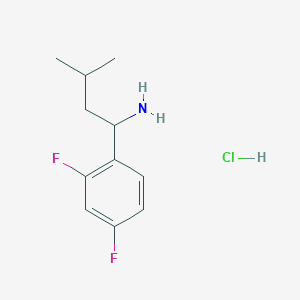

1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride

Overview

Description

The compound “1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride” is an organic compound containing a 2,4-difluorophenyl group, a butyl group, and an amine group. The presence of the hydrochloride indicates that it is likely a salt of the corresponding amine .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,4-difluorophenyl group attached to a 3-methylbutan-1-amine via a single bond . The presence of the hydrochloride indicates that the amine group is protonated, forming a positively charged ammonium ion .Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, alkylation, acylation, and others . The presence of the fluorine atoms might also influence the reactivity of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt . It’s likely to be a solid at room temperature .Scientific Research Applications

Adsorption Mechanisms and Environmental Remediation

Research has shown that compounds with amine groups, similar in structure to the compound of interest, demonstrate significant efficacy in adsorbing perfluorinated compounds (PFCs) from aqueous solutions. This is largely due to interactions such as electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bonding. The effective removal of PFCs, which are persistent environmental pollutants, underscores the importance of amine-functionalized adsorbents in water treatment technologies (Du et al., 2014). Similarly, amine-containing sorbents have been identified as promising for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in municipal water and wastewater treatments due to their high adsorption capacities facilitated by specific interactions (Ateia et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 1-(2,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride are the orexin receptors OX1R and OX2R . Orexins are wake-promoting neuropeptides and endogenous ligands to these receptors .

Mode of Action

This compound works on orexin receptors OX1R and OX2R to block the binding of orexins . This action reduces overactive wakefulness and reportedly improves sleep and daytime functioning in patients with insomnia .

Biochemical Pathways

The compound affects the orexin signaling pathway , which plays a crucial role in wakefulness . By blocking the orexin receptors, it disrupts the normal functioning of this pathway, leading to a decrease in wakefulness and an increase in sleep.

Pharmacokinetics

Similar compounds have been reported to have abioavailability of 62% , and are extensively metabolized, mainly by CYP3A4 . The onset of action is typically within 1-2 hours , and the elimination half-life is around 8 hours .

Result of Action

The result of the compound’s action is a significant improvement in sleep and daytime functioning in patients with insomnia . This includes improvements in latency to persistent sleep (LPS), wake after sleep onset (WASO), and subjective total sleep time (TST) .

Safety and Hazards

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-7(2)5-11(14)9-4-3-8(12)6-10(9)13;/h3-4,6-7,11H,5,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHBPKPRUVVTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

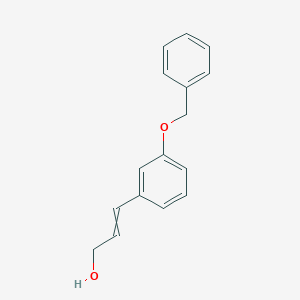

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

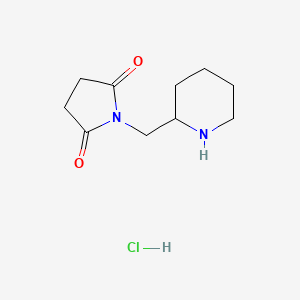

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate](/img/structure/B1432761.png)

![3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432769.png)